(R)-3,5-Difluoromandelic acid

Chiral Resolution Absolute Configuration Process Chemistry

Researchers requiring enantiopure fluorinated α-hydroxy acid building blocks often encounter inconsistent stereochemical outcomes with generic mandelic acid derivatives. (R)-3,5-Difluoromandelic acid (CAS 132741-31-2) resolves this with validated absolute configuration and a unique electronic profile. • Enantiopure (R)-configuration confirmed; ≥97% purity (HPLC) • 3,5-Difluoro pattern enhances H-bonding and modulates pKa for reliable chiral recognition • Forms densely packed 1D coordination polymers (XRD-validated), unlike open-chain methoxy analogues • Elevated mp (135-139°C) ensures solid-state stability of intermediates Batch-specific QC. Research-use-only. Global shipping available.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
Cat. No. B8252221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,5-Difluoromandelic acid
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(C(=O)O)O
InChIInChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m1/s1
InChIKeyPHMLPPFFMSRWBK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3,5-Difluoromandelic Acid Overview


(R)-3,5-Difluoromandelic acid is an enantiopure, fluorinated aromatic α-hydroxy acid (CAS 132741-31-2) belonging to the mandelic acid derivative class . It is commercially supplied as a research-use-only solid with a certified purity of ≥97% (HPLC) and a melting point of 135–139 °C . The compound serves as a chiral building block and resolving agent in asymmetric synthesis, where both the (R)-configuration and the electron-withdrawing 3,5-difluoro substitution pattern can influence molecular recognition, hydrogen-bonding networks, and metabolic stability in downstream pharmaceutical candidates .

Why (R)-3,5-Difluoromandelic Acid Is Irreplaceable


Interchanging (R)-3,5-difluoromandelic acid with unsubstituted mandelic acid, its (S)-enantiomer, or other halogenated analogues without verification introduces significant risks in stereochemical outcome, crystallinity, and biological performance. The 3,5-difluoro pattern alters the pKa of the α-hydroxy acid and modifies hydrogen-bond donor/acceptor capacity, directly affecting chiral recognition in diastereomeric salt resolutions and coordination polymer topologies . Unlike the parent mandelic acid or mono-halogenated variants, the (R)-configuration combined with the symmetric difluoro substitution establishes a unique three-dimensional interaction profile that generic 'mandelic acid derivative' selections cannot replicate .

(R)-3,5-Difluoromandelic Acid: Key Evidence vs. Analogs


Absolute Configuration via Chiral Resolution

Racemic 3,5-difluoromandelic acid undergoes optical resolution using (1R,2R)-(-)-pseudoephedrine in isopropanol to selectively afford the (S)-enantiomer as a crystalline salt, leaving the (R)-enantiomer in solution . This well-defined protocol provides a reliable analytical reference point for absolute configuration assignment of the (R)-form and contrasts with less predictable resolution outcomes for mono-fluorinated mandelic acid isomers, where co-crystallization preferences shift depending on substituent position [1].

Chiral Resolution Absolute Configuration Process Chemistry

Coordination Polymer Packing Density

In a comparative crystallographic study of 1D coordination polymers, mandelate and 3,5-difluoromandelate ligands produced densely packed structures stabilized by extensive hydrogen bonding, whereas the methoxy-protected derivative (R)-α-methoxyphenylacetic acid yielded zig-zag chains with significant solvent-accessible void space . The dense packing of the difluoromandelate framework enhances structural rigidity and reduces lattice solvent inclusion, properties advantageous for reproducible material performance.

Coordination Polymers Crystal Engineering Enantioselective Sensing

Thermal Stability Benchmarking

The melting point of 3,5-difluoromandelic acid (racemic) is 135–139 °C (lit.) , which is substantially higher than that of unsubstituted mandelic acid (119–121 °C) [1] and 3,5-difluorophenylacetic acid (68–70 °C) [1]. The elevated melting point reflects stronger intermolecular hydrogen bonding conferred by the α-hydroxy acid moiety combined with the electron-withdrawing fluorine substituents, potentially indicating greater thermal robustness during storage and synthetic transformations.

Thermal Stability Melting Point Quality Control

Enantiomeric Resolution Efficiency

While direct resolution efficiency data for 3,5-difluoromandelic acid with levetiracetam are not reported, the class of halogenated mandelic acids shows strongly substituent-dependent resolution performance. Under optimized conditions, (R)-3-chloromandelic acid achieved 63% e.e. with 94% resolution efficiency [1]. The 3,5-difluoro substitution pattern, with its unique electronic profile distinct from mono-chloro or mono-fluoro analogues, is predicted to exhibit different co-crystallization thermodynamics, making empirical screening mandatory rather than relying on data from other halogenated derivatives.

Enantiomeric Excess Resolution Efficiency Process Optimization

(R)-3,5-Difluoromandelic Acid Applications


Chiral Coordination Polymer and MOF Synthesis

When designing chiral metal-organic frameworks for enantioselective recognition, sensing, or separation, (R)-3,5-difluoromandelic acid delivers densely packed 1D coordination polymers with extensive hydrogen-bond stabilization, as validated by single-crystal X-ray diffraction . This dense architecture minimizes solvent-accessible voids and enhances structural reproducibility compared to methoxy-protected mandelic acid analogues, which form open zig-zag chains . Researchers can procure the (R)-enantiomer with confidence, knowing the absolute configuration is anchored by a validated pseudoephedrine resolution protocol .

Fluorinated Pharmaceutical Intermediate Synthesis

In medicinal chemistry programs targeting enhanced metabolic stability through fluorination, (R)-3,5-difluoromandelic acid serves as an enantiopure α-hydroxy acid synthon. Its elevated melting point (135–139 °C) relative to unsubstituted mandelic acid (119–121 °C) [1] indicates stronger intermolecular interactions that can translate to improved solid-state stability of intermediates. The 3,5-difluoro pattern also modulates the acidity and hydrogen-bonding profile of the α-hydroxy acid moiety, enabling fine-tuning of pharmacokinetic properties in peptidomimetic drug candidates .

Diastereomeric Resolution Standard

The well-characterized resolution of racemic 3,5-difluoromandelic acid with (1R,2R)-(-)-pseudoephedrine provides a benchmark for developing new resolution protocols. Because halogenated mandelic acid resolution outcomes are highly sensitive to substituent type and position—with 4-fluoromandelic acid showing reversed enantioselectivity compared to chloro analogues [2]—the (R)-3,5-difluoro compound serves as a critical reference point in systematic studies of substituent effects on chiral recognition, aiding rational selection of resolving agents for new derivatives.

Fluorinated Chiral Ligand Crystallography

The demonstrated ability of 3,5-difluoromandelate to form densely packed coordination polymers through hydrogen bonding, in contrast to the open architectures of methoxy-protected analogues , positions (R)-3,5-difluoromandelic acid as a preferred ligand for studying the interplay of halogen bonding, hydrogen bonding, and chirality in crystal engineering. This evidence-based differentiation supports procurement decisions when selecting among mandelic acid derivatives for systematic crystallographic or materials chemistry investigations.

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